

Spectroscopic Characterization of 3-(3-Chlorophenyl)azetidine: A Technical Guide

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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)azetidine

CAS No.: 1203798-86-0

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This guide provides an in-depth technical analysis of the expected spectroscopic data for the novel compound **3-(3-Chlorophenyl)azetidine**. As experimental spectra for this specific molecule are not readily available in public databases, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing upon data from structurally analogous compounds.[1][2][3] This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this and similar substituted azetidine scaffolds.[4][5]

Introduction to 3-(3-Chlorophenyl)azetidine and the Imperative of Spectroscopic Analysis

3-(3-Chlorophenyl)azetidine is a heterocyclic compound featuring a strained four-membered azetidine ring substituted with a 3-chlorophenyl group. The azetidine motif is of significant interest in medicinal chemistry, often serving as a bioisostere for larger saturated heterocycles and contributing to favorable physicochemical properties in drug candidates.[6][7] The substitution pattern on the phenyl ring further modulates these properties. Accurate and unambiguous structural confirmation is paramount in the synthesis and application of such

novel chemical entities. Spectroscopic techniques provide the necessary tools for this confirmation, each offering a unique window into the molecular architecture.

This guide will delve into the predicted spectroscopic signatures of **3-(3-Chlorophenyl)azetidine**, providing a detailed rationale for the expected data. This predictive analysis serves as a valuable benchmark for researchers working on the synthesis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ^1H and ^{13}C nuclei, we can map the connectivity and stereochemistry of a molecule.

Predicted ^1H NMR Spectral Data

The proton NMR spectrum of **3-(3-Chlorophenyl)azetidine** is expected to exhibit distinct signals for the aromatic and azetidine ring protons. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the anisotropic effect of the aromatic ring.

Table 1: Predicted ^1H NMR Data for **3-(3-Chlorophenyl)azetidine** (in CDCl_3 , 400 MHz)

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2', H-6'	7.28 - 7.35	m	-
H-4', H-5'	7.15 - 7.25	m	-
H-2, H-4 (axial)	3.80 - 3.95	t	~ 8.5
H-2, H-4 (equatorial)	4.10 - 4.25	t	~ 8.5
H-3	3.60 - 3.75	quintet	~ 8.0
N-H	1.50 - 2.50	br s	-

Rationale and Interpretation:

The aromatic protons are expected to appear in the typical downfield region of 7.15-7.35 ppm. The meta-substitution pattern of the chlorine atom will lead to complex splitting, likely resulting in overlapping multiplets.[1] The protons on the azetidine ring (H-2 and H-4) are diastereotopic and will likely present as two distinct triplets due to coupling with each other and with the methine proton (H-3). The methine proton (H-3) is anticipated to be a quintet due to coupling with the four adjacent methylene protons on the azetidine ring. The N-H proton signal is expected to be a broad singlet, and its chemical shift can be highly dependent on concentration and solvent.

Predicted ^{13}C NMR Spectral Data

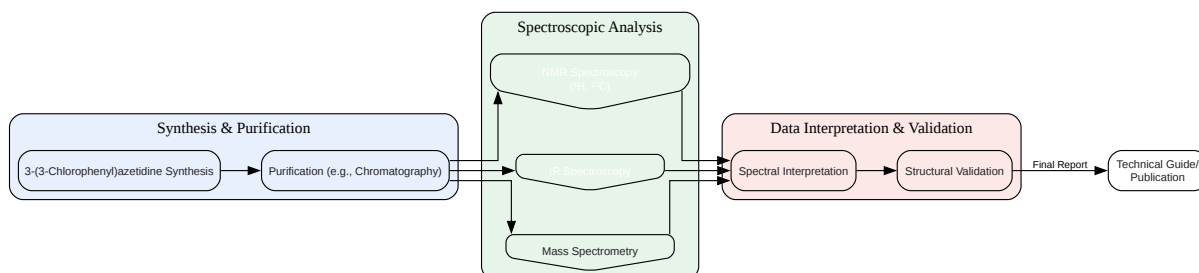
The ^{13}C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

Table 2: Predicted ^{13}C NMR Data for **3-(3-Chlorophenyl)azetidine** (in CDCl_3 , 100 MHz)

Carbon	Predicted Chemical Shift (δ , ppm)
C-1'	~144
C-3'	~134
C-2', C-6'	~129
C-4', C-5'	~127, ~125
C-2, C-4	~55
C-3	~38

Rationale and Interpretation:

The aromatic carbons will resonate in the 125-144 ppm range. The carbon bearing the chlorine atom (C-3') will be deshielded, as will the ipso-carbon (C-1'). The carbons of the azetidine ring are expected in the upfield region, with the methylene carbons (C-2, C-4) appearing around 55 ppm and the methine carbon (C-3) at approximately 38 ppm.[2]



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Caption: Workflow for the synthesis and spectroscopic validation of **3-(3-Chlorophenyl)azetidone**.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for **3-(3-Chlorophenyl)azetidone**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H stretch	3350 - 3310	Medium
Aromatic C-H stretch	3100 - 3000	Medium
Aliphatic C-H stretch	3000 - 2850	Medium
Aromatic C=C stretch	1600 - 1450	Medium-Strong
N-H bend	1650 - 1580	Medium
C-N stretch	1335 - 1250	Medium
C-Cl stretch	800 - 600	Strong

Rationale and Interpretation:

The IR spectrum is expected to show a characteristic N-H stretching band for the secondary amine in the 3350-3310 cm⁻¹ region.[8] Aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively. The presence of the benzene ring will give rise to C=C stretching absorptions in the 1600-1450 cm⁻¹ range. A key feature will be the strong C-Cl stretching band in the fingerprint region (800-600 cm⁻¹).[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Predicted Mass Spectrum Data

For **3-(3-Chlorophenyl)azetidine** (C₉H₁₀ClN), the expected mass-to-charge ratios (m/z) are as follows:

- Molecular Ion (M⁺): The molecular ion peak is expected at m/z 167, with an M+2 peak at m/z 169 of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.[10][11]

- Major Fragments: The fragmentation of cyclic amines often involves alpha-cleavage.^{[12][13][14]} The most likely fragmentation pathways for **3-(3-Chlorophenyl)azetidine** would involve the loss of small neutral molecules from the azetidine ring or cleavage of the bond between the azetidine and phenyl rings.

Table 4: Predicted Major Fragments in the Mass Spectrum of **3-(3-Chlorophenyl)azetidine**

m/z	Predicted Fragment
167/169	[C ₉ H ₁₀ ClN] ⁺ (Molecular Ion)
138	[M - C ₂ H ₅] ⁺
111	[C ₆ H ₄ Cl] ⁺
77	[C ₆ H ₅] ⁺

Rationale and Interpretation:

The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the predicted molecular ion at m/z 167.^{[13][14]} The characteristic isotopic pattern of chlorine is a definitive marker. Alpha-cleavage of the azetidine ring could lead to the loss of an ethyl radical, resulting in a fragment at m/z 138. Cleavage of the C-C bond connecting the two rings would generate a chlorophenyl cation at m/z 111.

Caption: Structure of **3-(3-Chlorophenyl)azetidine** with atom numbering for NMR assignments.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **3-(3-Chlorophenyl)azetidine** in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard.

- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a wider spectral width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
- Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum, and reference the chemical shifts to TMS at 0.00 ppm.

IR Spectroscopy Protocol

- Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. For a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- Background Correction: Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates) and subtract it from the sample spectrum.

Mass Spectrometry Protocol

- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Ionization: Use a soft ionization technique such as electrospray ionization (ESI) in positive ion mode.

- Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of **3-(3-Chlorophenyl)azetidine**. The presented NMR, IR, and MS data, along with their detailed interpretations and the provided experimental protocols, offer a solid foundation for any researcher or organization involved in the synthesis, quality control, or further development of this and related compounds. The principles and comparative data used herein are grounded in established spectroscopic theory and literature precedents, ensuring a high degree of scientific integrity. As with any predictive analysis, experimental verification remains the ultimate standard for structural confirmation.

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